molecular formula C34H65P2Pt+ B13141752 {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0)

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0)

Katalognummer: B13141752
Molekulargewicht: 730.9 g/mol
InChI-Schlüssel: RCAMONOVJOKPMV-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) is an organometallic compound that features a platinum(0) center coordinated to a bis(dicyclohexylphosphino)ethane ligand and a 3-methyl-2-(2-propyl)-1-butene ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis, materials science, and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) typically involves the coordination of the platinum(0) center with the ligands. A common method might include the reaction of a platinum(0) precursor, such as platinum(0) bis(ethylene), with bis(dicyclohexylphosphino)ethane and 3-methyl-2-(2-propyl)-1-butene under inert atmosphere conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis, with additional considerations for purity, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can undergo various types of chemical reactions, including:

    Oxidation: The platinum(0) center can be oxidized to higher oxidation states.

    Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.

    Addition: The compound can participate in addition reactions with small molecules like hydrogen or carbon monoxide.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like oxygen or peroxides, and substituting ligands such as phosphines or alkenes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield platinum(II) or platinum(IV) complexes, while substitution reactions could produce new organometallic compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

In biology and medicine, organometallic compounds containing platinum are studied for their potential as anticancer agents. The unique coordination environment of platinum can interact with biological molecules, leading to therapeutic effects.

Industry

In industry, such compounds are used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. They are also employed in the synthesis of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) involves the coordination of the platinum center with target molecules. This coordination can alter the electronic and steric properties of the target, facilitating various chemical transformations. Molecular targets include unsaturated hydrocarbons, carbonyl compounds, and biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {3-Methyl-2-(2-propyl)-1-butene}{bis(diphenylphosphino)ethane}platinum(0): Similar structure but with diphenylphosphino ligands.

    {3-Methyl-2-(2-propyl)-1-butene}{bis(dimethylphosphino)ethane}platinum(0): Similar structure but with dimethylphosphino ligands.

Uniqueness

The uniqueness of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) lies in its specific ligand environment, which can influence its reactivity, stability, and catalytic properties. The bulky dicyclohexylphosphino ligands can provide steric protection to the platinum center, enhancing its stability and selectivity in catalytic applications.

Eigenschaften

Molekularformel

C34H65P2Pt+

Molekulargewicht

730.9 g/mol

IUPAC-Name

dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;3-methanidylidene-2,4-dimethylpentane;platinum

InChI

InChI=1S/C26H48P2.C8H15.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-6(2)8(5)7(3)4;/h23-26H,1-22H2;5-7H,1-4H3;/q;-1;/p+2

InChI-Schlüssel

RCAMONOVJOKPMV-UHFFFAOYSA-P

Kanonische SMILES

CC(C)C(=[CH-])C(C)C.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[Pt]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.